molecular formula C11H7BrN4O2 B15159233 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline CAS No. 832748-17-1

5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline

Cat. No.: B15159233
CAS No.: 832748-17-1
M. Wt: 307.10 g/mol
InChI Key: KYSSVRQZJKZVPX-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a nitro group at the 2nd position on the imidazoquinoline ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by the condensation of glyoxal with ammonia or primary amines.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazoquinoline derivatives.

Scientific Research Applications

5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitroimidazole: Similar structure but lacks the quinoline ring.

    3-Methyl-2-nitroimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.

    5-Bromo-3-methyl-2-nitroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring.

Uniqueness

5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline is unique due to the presence of both the imidazole and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

CAS No.

832748-17-1

Molecular Formula

C11H7BrN4O2

Molecular Weight

307.10 g/mol

IUPAC Name

5-bromo-3-methyl-2-nitroimidazo[4,5-f]quinoline

InChI

InChI=1S/C11H7BrN4O2/c1-15-8-5-7(12)9-6(3-2-4-13-9)10(8)14-11(15)16(17)18/h2-5H,1H3

InChI Key

KYSSVRQZJKZVPX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C3C(=C2N=C1[N+](=O)[O-])C=CC=N3)Br

Origin of Product

United States

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